2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Overview
Description
“2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide” is a chemical compound with the empirical formula C9H7ClF3NO and a molecular weight of 237.61 . It is a solid substance .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, 2-Chloro-N-phenylacetamide, also known as chloroacetanilide, can be prepared by reacting aniline with chloroacetylchloride in glacial acetic acid .Molecular Structure Analysis
The SMILES string for this compound isCC(=O)Nc1ccc(cc1Cl)C(F)(F)F
. This indicates that the compound contains a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetamide group. Physical And Chemical Properties Analysis
The compound is a solid . Its molecular formula is C9H7ClF3NO and it has a molecular weight of 237.61 .Scientific Research Applications
Radiosynthesis for Herbicide Studies
- The compound has been utilized in the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners to study their metabolism and mode of action. For instance, [phenyl-4-3H]Acetochlor, a chloroacetanilide herbicide, was synthesized for these purposes, highlighting its application in agricultural chemical research (Latli & Casida, 1995).
Crystal and Molecular Structure Analysis
- The compound and its derivatives have been analyzed for their crystal and molecular structures, offering insights into their supramolecular architectures. Such studies are crucial for understanding the chemical and physical properties of these compounds, which is essential for their application in various chemical syntheses and materials science (Chi et al., 2018).
Comparative Metabolism in Herbicides
- Research has also focused on the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. This study is part of toxicological evaluations necessary for the safe use of such compounds in agriculture (Coleman et al., 2000).
Solid State Geometry and Supramolecular Assembly
- Investigations into the effect of meta-substitution on the solid-state geometry of certain acetamides and their supramolecular assembly via hydrogen bonding have been conducted. This research contributes to the field of crystal engineering, where understanding the intermolecular interactions can lead to the design of new materials with desired properties (Gowda et al., 2007).
Synthesis and Characterization
- The synthesis and characterization of related compounds, exploring their potential applications in various chemical reactions and processes, have been documented. Such studies are foundational for the development of new chemical entities and for advancing synthetic chemistry methodologies (Zhong-cheng & Wan-yin, 2002).
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F3NO/c10-4-8(16)15-7-3-5(9(12,13)14)1-2-6(7)11/h1-3H,4H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUFYUGDUFBEDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30304407 | |
Record name | 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30304407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide | |
CAS RN |
328-26-7 | |
Record name | 328-26-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165639 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30304407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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